5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-2-9-5-6-12(18-9)19(15,16)13-8-10(14)11-4-3-7-17-11/h3-7,10,13-14H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVKLXUKEGXFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Ethylthiophene
N-Alkylation Strategies for Hydroxyethyl-Thiophene Incorporation
LiH-Mediated Alkylation
The sulfonamide nitrogen is functionalized using 2-bromo-1-(thiophen-2-yl)ethanol and lithium hydride (LiH) in dimethylformamide (DMF). LiH deprotonates the sulfonamide NH, enabling nucleophilic substitution at the brominated hydroxyethyl-thiophene moiety.
Optimized Protocol
NaH-Assisted Etherification
Alternative routes employ sodium hydride (NaH) to activate the hydroxyethyl-thiophene precursor. For example, 1-(thiophen-2-yl)ethylene oxide reacts with the sulfonamide under inert conditions, forming the desired N-(2-hydroxy-2-(thiophen-2-yl)ethyl) substituent.
Key Data
| Parameter | Value |
|---|---|
| Epoxide Equivalent | 1.1 eq |
| NaH | 3.0 eq |
| Solvent | Tetrahydrofuran |
| Yield | 68% |
Suzuki-Miyaura Cross-Coupling for Ethyl Group Introduction
Palladium-Catalyzed Coupling
The ethyl group at the 5-position of thiophene is introduced via Suzuki-Miyaura cross-coupling. Starting with 5-bromothiophene-2-sulfonamide, ethylboronic acid couples in the presence of Pd(PPh₃)₄, yielding 5-ethylthiophene-2-sulfonamide.
Representative Procedure
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₃PO₄ (2.0 eq)
- Solvent : 1,4-Dioxane/H₂O (10:1)
- Temperature : 90°C
- Time : 24 h
- Yield : 72%
Hydroxyethyl-Thiophene Sidechain Synthesis
Grignard Addition to Thiophene Ketones
2-Thiophenecarbaldehyde undergoes Grignard reaction with ethylene oxide-magnesium bromide, producing 2-(thiophen-2-yl)ethanol. Subsequent bromination with PBr₃ yields 2-bromo-1-(thiophen-2-yl)ethanol, a critical alkylating agent.
Spectral Confirmation
- ¹H NMR (CDCl₃) : δ 7.21 (d, J = 5.1 Hz, 1H, thiophene-H), 6.98 (m, 2H, thiophene-H), 4.12 (t, J = 6.3 Hz, 2H, -CH₂Br), 3.72 (t, J = 6.3 Hz, 2H, -CH₂OH).
Integrated Multi-Step Synthesis
Convergent Route
A convergent approach couples pre-formed 5-ethylthiophene-2-sulfonyl chloride with 2-amino-1-(thiophen-2-yl)ethanol. Triethylamine (Et₃N) facilitates the sulfonamide bond formation in dichloromethane.
Performance Metrics
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Sulfonyl Chloride | 92% | 98.5% |
| Amine Synthesis | 65% | 95.2% |
| Final Coupling | 81% | 99.1% |
Challenges and Optimization
Hydroxyl Group Stability
The secondary alcohol in the N-substituent is prone to dehydration under acidic conditions. Employing mild bases (e.g., NaHCO₃) during workup and low-temperature storage (−20°C) mitigates degradation.
Purification Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound, while recrystallization from ethanol/water enhances purity to >99%.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other thiophene-2-sulfonamide derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogues:
Key Comparative Insights
The hydroxyethyl-thiophene moiety introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to the tetrahydrofuran-methyl group in or the sulfamoylphenyl group in .
Electronic and Steric Effects The chloro substituent in exerts an electron-withdrawing effect, which may alter reactivity or binding affinity compared to the electron-donating ethyl group in the target compound.
Synthetic Accessibility
- The target compound’s synthesis likely follows protocols similar to those in , involving Cs2CO3-mediated coupling and iodine-assisted functionalization.
- Characterization methods (e.g., NMR, IR, mass spectrometry) described in are critical for verifying structural integrity across all analogues.
Research Findings and Data
Computational and Crystallographic Insights
- Density-functional theory (DFT) methods, such as those described in , could predict electronic properties and optimize substituent effects.
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